molecular formula C9H21N3 B1312474 N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine CAS No. 900738-64-9

N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Cat. No. B1312474
M. Wt: 171.28 g/mol
InChI Key: SBWIQUHNQMPHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C9H21N3 and a molecular weight of 171.28 . It is used for proteomics research .

Scientific Research Applications

Crystal Packing and Molecular Interactions

The crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines is significantly influenced by C–H⋯N, C–H⋯π, and π⋯π interactions. These interactions contribute to the formation of linear chains and layered structures in the crystal packing, highlighting the importance of the relative disposition of pyridine and imine groups in these molecular structures (Lai, Mohr, & Tiekink, 2006).

Nitric Oxide Reactivity in Cu(II) Complexes

Cu(II) complexes with tetra- and pentadentate ligands exhibit specific nitric oxide reactivity patterns. The structural framework of these complexes significantly influences the mechanism of Cu(II) center reduction by nitric oxide. This study provides insights into the pivotal role of the ligand's structural flexibility in determining the pathway of interaction with nitric oxide (Kumar, Kalita, & Mondal, 2013).

DNA Binding and Cleavage Activity

Acyclic mono and binuclear Cu(II) complexes exhibit notable DNA binding and cleavage activities. The binding propensity of these complexes indicates an intercalative mode, with the cleavage of supercoiled DNA involving the formation of reactive oxygen species. This research underscores the potential of these complexes in studying DNA interactions and their applications in medicinal chemistry (Sundaravadivel, Muthusamy, & Varghese, 2013).

Thermal Expansion and Supramolecular Structures

The thermal expansion of certain molecular structures, such as N,N,N′,N′-tetrakis-[(1H,2,4-triazol-1-yl)methyl]-ethane-1,2-diamine, is anisotropic and negative in one direction. This characteristic, coupled with the formation of weak hydrogen bonds resembling a trellis, is crucial in understanding the thermal behavior and stability of these compounds (Zerrouki et al., 2016).

properties

IUPAC Name

N'-methyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-11-6-3-9(4-7-11)12(2)8-5-10/h9H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWIQUHNQMPHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

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